5-Bromopyrazine-2-carboxylic acid
Overview
Description
5-Bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrazine, featuring a bromine atom at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazine-2-carboxylic acid typically involves the bromination of pyrazine-2-carboxylic acid. One common method includes the following steps :
Dissolution: Dissolve pyrazine-2-carboxylic acid in a suitable solvent such as acetonitrile.
Catalysis: Add stannous bromide as a catalyst.
Reaction: Allow the reaction to proceed at room temperature for several hours.
Dilution: Dilute the reaction mixture with water.
Filtration: Filter the product and wash it with cold water.
Purification: Purify the product by recrystallization from ether.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient equipment and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
Scientific Research Applications
5-Bromopyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 5-Bromopyrazine-2-carboxylic acid is not fully understood. it is hypothesized that the compound may disrupt biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and/or ethylene. This disruption could be due to the compound’s structural similarity to other bioactive molecules, allowing it to interfere with key enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyrazine-2-carboxylic acid
- 5-Chloropyrazine-2-carboxylic acid
- 5-Iodopyrazine-2-carboxylic acid
Uniqueness
5-Bromopyrazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-bromopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHCKULJAIWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596178 | |
Record name | 5-Bromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876161-05-6 | |
Record name | 5-Bromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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